5beta-Pregn-11-ene-3,20-dione

Description

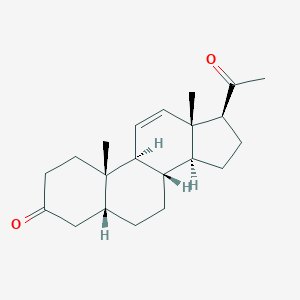

Structure

3D Structure

Properties

CAS No. |

1096-39-5 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,11,14,16-19H,4-8,10,12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1 |

InChI Key |

ZQTJQOPWOKKYDC-XWOJZHJZSA-N |

SMILES |

CC(=O)C1CCC2C1(C=CC3C2CCC4C3(CCC(=O)C4)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(C=CC3C2CCC4C3(CCC(=O)C4)C)C |

Synonyms |

5β-Pregn-11-ene-3,20-dione |

Origin of Product |

United States |

The Synthesis of 5β-Pregn-11-ene-3,20-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 5β-Pregn-11-ene-3,20-dione, a pregnane steroid derivative of interest in medicinal chemistry and drug development. The synthesis commences with the common steroid precursor, progesterone, and proceeds through a three-step sequence involving stereoselective reduction, enzymatic hydroxylation, and chemical dehydration. This guide provides detailed experimental protocols, quantitative data where available from analogous transformations, and visualizations to facilitate a comprehensive understanding of the synthetic process.

Synthesis Overview

The proposed synthetic route to 5β-Pregn-11-ene-3,20-dione from progesterone is a multi-step process that can be broadly categorized as follows:

-

Stereoselective Reduction: The initial step involves the stereoselective reduction of the Δ⁴ double bond of progesterone to yield the 5β-pregnane scaffold. This is most effectively achieved through enzymatic means.

-

Regioselective Hydroxylation: Introduction of a hydroxyl group at the C-11 position of the 5β-pregnane-3,20-dione intermediate. Microbial hydroxylation offers a powerful tool for this regioselective transformation.

-

Dehydration: The final step is the elimination of the C-11 hydroxyl group to introduce the desired C-11 to C-12 double bond (11-ene functionality). This is typically accomplished through chemical dehydration methods.

The overall transformation is depicted in the following workflow diagram:

Caption: Overall synthetic workflow from Progesterone to 5β-Pregn-11-ene-3,20-dione.

Experimental Protocols and Data

This section provides detailed methodologies for each key transformation. While direct experimental data for the synthesis of 5β-Pregn-11-ene-3,20-dione is scarce in publicly available literature, the following protocols are based on well-established and analogous reactions reported for similar steroid transformations.

Step 1: Stereoselective 5β-Reduction of Progesterone

The stereoselective reduction of the C4-C5 double bond of progesterone to the 5β configuration is a critical step. While chemical methods involving catalytic hydrogenation can produce mixtures of 5α and 5β isomers, enzymatic reduction offers high stereoselectivity. Progesterone 5β-reductase is the enzyme of choice for this transformation.[1][2]

Experimental Protocol (Enzymatic):

A representative protocol using a progesterone 5β-reductase enzyme preparation is described below.

-

Enzyme Preparation: A crude or purified preparation of progesterone 5β-reductase is obtained from a suitable source, such as plant cell cultures (e.g., Digitalis purpurea) or a recombinant expression system.[2]

-

Reaction Mixture: In a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0), progesterone is dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to aid solubility.

-

Cofactor Addition: The reaction requires a hydride source, typically NADPH. An NADPH regenerating system can be employed for larger scale reactions to improve cost-effectiveness.

-

Incubation: The enzyme preparation is added to the reaction mixture containing progesterone and NADPH. The mixture is incubated at an optimal temperature (typically 25-37 °C) with gentle agitation.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the progesterone spot/peak and the appearance of the 5β-pregnane-3,20-dione product.

-

Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

Quantitative Data (Analogous Reactions):

| Parameter | Value/Range | Reference |

| Substrate | Progesterone | [1] |

| Enzyme | Progesterone 5β-reductase | [2] |

| Cofactor | NADPH | [1] |

| pH | 7.0 - 7.5 | [1] |

| Temperature | 25 - 37 °C | [1] |

| Yield | >90% (reported for similar enzymatic reductions) | [2] |

Step 2: 11α-Hydroxylation of 5β-Pregnane-3,20-dione

Microbial hydroxylation is a highly effective method for introducing a hydroxyl group at a specific, non-activated position of the steroid nucleus. Fungi of the Rhizopus and Aspergillus genera are well-known for their ability to perform 11α-hydroxylation of steroids.

Experimental Protocol (Microbial Biotransformation):

-

Microorganism and Culture: A suitable fungal strain, such as Rhizopus nigricans, is cultured in an appropriate liquid medium.

-

Substrate Addition: 5β-Pregnane-3,20-dione, dissolved in a water-miscible solvent, is added to the fungal culture.

-

Incubation: The culture is incubated under aerobic conditions (shaking) at a suitable temperature (typically 25-30 °C) for a period of 24-72 hours.

-

Biotransformation Monitoring: The conversion of the substrate and the formation of the hydroxylated product are monitored by TLC or HPLC analysis of extracts from the culture medium.

-

Extraction and Purification: After the incubation period, the mycelium is separated by filtration. The filtrate is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Quantitative Data (Analogous Reactions):

| Parameter | Value/Range | Reference |

| Substrate | 5α-Pregnane-3,20-dione (analogous) | [3] |

| Microorganism | Rhizopus nigricans | [3] |

| Incubation Time | 48 - 72 hours | [3] |

| Temperature | 28 °C | [3] |

| Yield of 11α-hydroxy product | ~60-80% (reported for similar substrates) | [3] |

Step 3: Dehydration of 11α-Hydroxy-5β-pregnane-3,20-dione

The final step involves the acid-catalyzed dehydration of the 11α-hydroxy group to introduce the C11-C12 double bond. Various acidic reagents can be employed for this purpose.

Experimental Protocol (Chemical):

-

Reaction Setup: 11α-Hydroxy-5β-pregnane-3,20-dione is dissolved in a suitable aprotic solvent (e.g., toluene or chloroform).

-

Dehydrating Agent: A dehydrating agent, such as p-toluenesulfonic acid or a Lewis acid (e.g., BF₃·OEt₂), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus if toluene is used as the solvent.

-

Reaction Monitoring: The progress of the dehydration is monitored by TLC, observing the formation of a less polar product.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a mild base (e.g., saturated sodium bicarbonate solution) and then with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Quantitative Data (Analogous Reactions):

| Parameter | Value/Range | Reference |

| Substrate | 11α-Hydroxysteroid | General Organic Chemistry Principles |

| Reagent | p-Toluenesulfonic acid or BF₃·OEt₂ | General Organic Chemistry Principles |

| Solvent | Toluene or Chloroform | General Organic Chemistry Principles |

| Temperature | Reflux | General Organic Chemistry Principles |

| Yield | 70-90% (typical for steroid dehydrations) | General Organic Chemistry Principles |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations and the logical flow of the synthesis.

Caption: Enzymatic 5β-Reduction of Progesterone.

Caption: Microbial 11α-Hydroxylation.

Caption: Acid-Catalyzed Dehydration.

Conclusion

The synthesis of 5β-Pregn-11-ene-3,20-dione from progesterone is a feasible process that leverages the strengths of both enzymatic and chemical methodologies. The stereocontrol in the initial reduction is best achieved using enzymatic methods, while the subsequent hydroxylation at a non-activated carbon is efficiently carried out through microbial biotransformation. The final dehydration step is a standard chemical transformation. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this and related pregnane derivatives. Further optimization of each step, particularly in terms of reaction conditions and purification protocols, will be essential for achieving high overall yields and purity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Plant progesterone 5beta-reductase is not homologous to the animal enzyme. Molecular evolutionary characterization of P5betaR from Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbiological hydroxylation. Part XXII. Hydroxylation of 3,20-, 7,20-, and 11,20-dioxygenated 5α-pregnanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5β-Pregn-11-ene-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5β-Pregn-11-ene-3,20-dione, a steroid molecule of interest in biochemical research. While detailed information on this specific pregnene derivative is limited in publicly available literature, this document consolidates the known data, including its chemical identity and physical properties. In the absence of extensive experimental data for the title compound, this guide also explores the metabolic pathways of the closely related and well-studied hormone, progesterone, to provide a contextual understanding of its potential biological significance. The metabolism of progesterone into various pregnane and pregnene derivatives is a critical aspect of steroid biochemistry, influencing a wide range of physiological processes. This guide aims to serve as a foundational resource for researchers and professionals in drug development and steroid chemistry, highlighting the known characteristics of 5β-Pregn-11-ene-3,20-dione and placing it within the broader context of steroid metabolism.

Introduction to 5β-Pregn-11-ene-3,20-dione

5β-Pregn-11-ene-3,20-dione is a C21 steroid characterized by a pregnane skeleton with a double bond between carbons 11 and 12, and ketone groups at positions 3 and 20. The "5β" designation refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at position 5 is oriented above the plane of the rings. This configuration results in a bent shape of the molecule.

While a specific CAS number (1096-39-5) is assigned to this compound, detailed experimental studies, including its biological activity, specific signaling pathways, and comprehensive experimental protocols, are not extensively documented in readily accessible scientific literature.[1][2][3] The information available is primarily related to its chemical identification.

Physicochemical Properties

Quantitative data for 5β-Pregn-11-ene-3,20-dione is not abundant. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 1096-39-5 | [1][2][3] |

| Molecular Formula | C₂₁H₃₀O₂ | [1] |

| Molecular Weight | 314.46 g/mol | |

| Canonical SMILES | C[C@@]12--INVALID-LINK--C2)C=C[C@]4([C@H]3CC[C@@H]4C(=O)C)C">C@HC | [1] |

| InChIKey | ZQTJQOPWOKKYDC-XWOJZHJZSA-N | [1] |

Contextual Biological Significance: Progesterone Metabolism

Given the limited direct biological data on 5β-Pregn-11-ene-3,20-dione, it is instructive to examine the metabolic pathways of progesterone, a structurally related and physiologically crucial steroid hormone. Progesterone undergoes extensive metabolism in the body, primarily in the liver, leading to a variety of reduced and hydroxylated products.[4][5][6] Understanding these pathways provides a framework for hypothesizing the potential formation and biological role of 5β-Pregn-11-ene-3,20-dione.

The major metabolic routes for progesterone involve reduction of the double bond at the C4-C5 position and reduction of the ketone groups at C3 and C20.[4] The enzymes 5α-reductase and 5β-reductase are key players in the initial step, leading to the formation of 5α-dihydroprogesterone and 5β-dihydroprogesterone (5β-pregnane-3,20-dione), respectively.[4][7] These metabolites can be further processed by hydroxysteroid dehydrogenases.[4]

Below is a generalized diagram illustrating the initial steps of progesterone metabolism.

While the formation of a double bond at the 11th position is not a primary metabolic route for progesterone, enzymatic reactions capable of introducing unsaturation exist within steroid biosynthesis and metabolism, often catalyzed by cytochrome P450 enzymes. It is plausible that 5β-Pregn-11-ene-3,20-dione could be a minor, yet-to-be-fully-characterized metabolite or a synthetic intermediate.

Experimental Protocols

A hypothetical workflow for the characterization of a steroid like 5β-Pregn-11-ene-3,20-dione, once synthesized or isolated, is presented below.

Methodology for a Hypothetical Analysis:

-

Purification: The crude product containing 5β-Pregn-11-ene-3,20-dione would likely be subjected to column chromatography on silica gel, using a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate). Further purification could be achieved by high-performance liquid chromatography (HPLC) on a reverse-phase column.

-

Structural Elucidation:

-

Mass Spectrometry (MS): To confirm the molecular weight (314.46 g/mol ) and obtain fragmentation patterns to support the proposed structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical to confirm the connectivity of the atoms, the presence of the double bond at C11-C12, the ketone groups at C3 and C20, and the stereochemistry at the various chiral centers, including the 5β position.

-

Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional groups (C=O stretch) and the C=C double bond.

-

Conclusion

5β-Pregn-11-ene-3,20-dione is a defined chemical entity with the CAS number 1096-39-5. However, there is a notable lack of comprehensive scientific literature detailing its biological functions, experimental protocols, and involvement in specific signaling pathways. This guide has provided the available physicochemical data and has placed the compound in the broader context of progesterone metabolism to offer a framework for its potential biological relevance. Further research is required to elucidate the synthesis, biological activity, and potential applications of this particular steroid. Professionals in drug development and steroid research are encouraged to use this guide as a starting point and to employ modern analytical techniques to further investigate this and other under-characterized steroid molecules.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1096-39-5(Pregn-11-ene-3,20-dione,(5b)- (9CI)) | Kuujia.com [kuujia.com]

- 3. 5β-Pregn-11-ene-3,20-dione | 1096-39-5 [amp.chemicalbook.com]

- 4. Progesterone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]

- 7. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

The Elusive Mechanism of 5β-Pregn-11-ene-3,20-dione: A Technical Guide Based on Structure-Activity Relationships

Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of 5β-Pregn-11-ene-3,20-dione is not available in the public domain. Consequently, this document provides a theoretical framework based on the known biological activities of structurally related 5β-pregnane and 11-substituted pregnane steroids. The proposed mechanisms, experimental protocols, and quantitative data are inferential and intended to guide future research.

Introduction

5β-Pregn-11-ene-3,20-dione is a pregnane steroid characterized by a cis-fused A/B ring system (5β configuration) and a double bond at the C-11 position. While its direct biological role remains uncharacterized, its structural features suggest potential interactions with various cellular targets, primarily as a neuroactive steroid or a modulator of nuclear receptors. This guide explores the potential mechanisms of action by drawing parallels with well-studied analogues.

Potential Mechanisms of Action

The biological activity of a steroid is dictated by its three-dimensional structure, which influences its ability to bind to specific receptors. The 5β configuration of the pregnane backbone results in a "bent" molecular shape, in contrast to the planar structure of 5α-isomers. This structural difference is a critical determinant of receptor specificity and functional outcome.

Neuroactive Steroid Activity

Many 5β-pregnane derivatives are potent neuroactive steroids, modulating neuronal excitability through non-genomic mechanisms.[1][2] This is considered a highly probable mechanism of action for 5β-Pregn-11-ene-3,20-dione.

A primary target for neuroactive steroids is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][3] 5β-pregnane steroids can act as both positive and negative allosteric modulators of the GABA-A receptor.[2][4]

-

Positive Allosteric Modulation: This would lead to an enhancement of GABA-induced chloride currents, resulting in neuronal hyperpolarization and an overall inhibitory effect. This could manifest as sedative, anxiolytic, or anticonvulsant properties.

-

Negative Allosteric Modulation: Conversely, it could inhibit GABA-A receptor function, leading to increased neuronal excitability.

The presence of the 11-ene group could influence the binding affinity and modulatory effect at the GABA-A receptor.

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for excitatory neurotransmission and synaptic plasticity. Some pregnane-based steroids are known to be positive all-o-steric modulators of NMDA receptors.[5][6] The "bent" structure of 5β-pregnanes can result in a distinct modulatory profile compared to their 5α-counterparts.[5]

Nuclear Receptor Modulation

While many 5β-pregnanes exhibit weak affinity for classic steroid receptors like the progesterone receptor (PR), they can be potent ligands for other nuclear receptors.[7]

5β-dihydroprogesterone is a known potent ligand for the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic and endobiotic metabolism.[7] Activation of PXR can influence drug metabolism and transport.

Structure-Activity Relationship Insights

The introduction of an unsaturation at C-11 can have several implications for biological activity:

-

Conformational Rigidity: The double bond can alter the flexibility of the steroid backbone, potentially influencing receptor fit.

-

Electronic Effects: The π-system of the double bond can affect the electronic properties of the molecule, which may be important for receptor interactions.

-

Metabolic Stability: The 11-ene functionality might alter the metabolic profile of the steroid, potentially blocking hydroxylation at this position, a common metabolic pathway for other steroids.

Postulated Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data based on the known activities of related 5β-pregnane steroids. These values are for illustrative purposes only and are not based on experimental data for 5β-Pregn-11-ene-3,20-dione.

| Target | Assay Type | Parameter | Hypothetical Value | Reference Compound |

| GABA-A Receptor | Electrophysiology | EC₅₀ (for potentiation) | 100 - 500 nM | Pregnanolone |

| NMDA Receptor | Radioligand Binding | Kᵢ | 50 - 200 nM | Pregnenolone Sulfate |

| Pregnane X Receptor | Luciferase Reporter Assay | EC₅₀ | 1 - 10 µM | 5β-dihydroprogesterone |

| Progesterone Receptor | Radioligand Binding | Relative Binding Affinity | <1% | Progesterone |

Proposed Experimental Protocols

To elucidate the true mechanism of action of 5β-Pregn-11-ene-3,20-dione, a systematic experimental approach is required.

Receptor Binding Assays

-

Objective: To determine the binding affinity of 5β-Pregn-11-ene-3,20-dione to a panel of neuroreceptors and nuclear receptors.

-

Methodology:

-

Prepare cell membrane fractions or purified receptors for targets of interest (e.g., GABA-A, NMDA, PXR, PR).

-

Incubate the receptor preparation with a specific radioligand in the presence of increasing concentrations of 5β-Pregn-11-ene-3,20-dione.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ and Kᵢ values from competition binding curves.

-

Functional Assays

-

Objective: To determine the functional effect of 5β-Pregn-11-ene-3,20-dione on receptor activity.

-

Methodology (for GABA-A receptor):

-

Use whole-cell patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors.

-

Apply a submaximal concentration of GABA to elicit a baseline current.

-

Co-apply GABA with varying concentrations of 5β-Pregn-11-ene-3,20-dione.

-

Measure the potentiation or inhibition of the GABA-induced current.

-

Construct a dose-response curve to determine the EC₅₀ or IC₅₀.

-

Conclusion

While the precise mechanism of action of 5β-Pregn-11-ene-3,20-dione remains to be experimentally determined, its structural characteristics strongly suggest a role as a neuroactive steroid, likely modulating GABA-A and/or NMDA receptors. Furthermore, its potential interaction with the Pregnane X Receptor cannot be discounted. The hypothetical frameworks and proposed experimental protocols outlined in this guide provide a rational basis for future investigations into the pharmacology of this intriguing and understudied steroid. Further research is imperative to unlock its therapeutic potential and understand its physiological significance.

References

- 1. Neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregnane-based steroids are novel positive NMDA receptor modulators that may compensate for the effect of loss-of-function disease-associated GRIN mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Biological Role of 5β-Pregnane-3,20-dione

A note on nomenclature: The initial query for "5beta-Pregn-11-ene-3,20-dione" did not yield significant results in scientific literature, suggesting a potential rarity or alternative naming convention for this specific molecule. This guide will therefore focus on the well-characterized and biologically significant steroid, 5β-Pregnane-3,20-dione , also known as 5β-dihydroprogesterone (5β-DHP). This compound is a key endogenous metabolite of progesterone and plays crucial roles in neuroactivity and xenobiotic metabolism.

Core Biological Functions

5β-Pregnane-3,20-dione is an endogenous steroid hormone that, while possessing only weak affinity for the progesterone receptor, exerts significant biological effects through other mechanisms.[1] Its primary roles are centered on the modulation of the central nervous system and the regulation of metabolic enzymes.

Neuroactive Steroid: Modulation of GABA-A Receptors

5β-pregnane derivatives, including 5β-Pregnane-3,20-dione, are recognized as neuroactive steroids.[2] They can modulate neuronal excitability through interaction with neurotransmitter receptors. Specifically, 5β-DHP has been shown to be a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] This modulation enhances the effect of GABA, leading to anxiolytic and sedative-like effects. While its affinity for the GABA-A receptor is considered relatively low compared to its 3α-hydroxylated metabolites like pregnanolone, it still contributes to the overall neurodepressive effects of progesterone metabolism.[1]

Regulation of Xenobiotic Metabolism via the Pregnane X Receptor (PXR)

A primary and well-documented function of 5β-Pregnane-3,20-dione is its role as a potent agonist of the Pregnane X Receptor (PXR).[1] PXR is a nuclear receptor predominantly expressed in the liver and intestine that functions as a sensor of foreign compounds (xenobiotics). Upon activation by ligands such as 5β-Pregnane-3,20-dione, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on the DNA. This binding event initiates the transcription of genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4). CYP3A4 is a critical enzyme responsible for the metabolism of a vast array of drugs and endogenous compounds. Therefore, by activating PXR, 5β-Pregnane-3,20-dione plays a crucial role in regulating drug clearance and detoxification pathways.

Biosynthesis and Metabolism

5β-Pregnane-3,20-dione is synthesized from progesterone through the action of the enzyme steroid 5β-reductase , also known as aldo-keto reductase family 1 member D1 (AKR1D1).[3] This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A ring of the steroid nucleus. Subsequently, 5β-Pregnane-3,20-dione can be further metabolized to other neuroactive steroids, such as pregnanolone and epipregnanolone.[1]

Quantitative Data

The following table summarizes available quantitative data regarding the biological activity of 5β-Pregnane-3,20-dione.

| Biological Activity | Species/System | Parameter | Value | Reference |

| Motor Activity | Ovariectomized Rats | Change in motor activity | 58% of control (decreased) | [2] |

| PXR Activation | In vitro reporter assay | EC50 | >10,000 µM (weak activation) | [1] |

| Progesterone Receptor Affinity | Rhesus Monkey Uterus | Relative Binding Affinity | 1.2% of progesterone | [1] |

Signaling Pathways and Experimental Workflows

PXR-Mediated Induction of CYP3A4

The activation of the Pregnane X Receptor by 5β-Pregnane-3,20-dione is a key signaling pathway regulating drug metabolism.

Caption: PXR signaling pathway initiated by 5β-Pregnane-3,20-dione.

Experimental Workflow for PXR Activation Assay

A common method to assess the activation of PXR by a compound is a cell-based reporter gene assay.

Caption: Workflow for a PXR reporter gene assay.

Experimental Protocols

Steroid 5β-Reductase (AKR1D1) Activity Assay

This protocol is based on a continuous fluorometric assay measuring the consumption of NADPH.

Principle: The activity of AKR1D1 is determined by monitoring the decrease in NADPH fluorescence as it is oxidized to NADP+ during the reduction of a steroid substrate.

Materials:

-

Purified recombinant AKR1D1 enzyme

-

100 mM Potassium phosphate buffer, pH 6.0

-

NADPH stock solution (1 mM)

-

Steroid substrate stock solution (e.g., testosterone or progesterone in acetonitrile)

-

Fluorometer with excitation at 340 nm and emission at 460 nm

Procedure:

-

NADPH Calibration Curve:

-

Prepare a series of NADPH standards in the potassium phosphate buffer to cover a final concentration range of 0-10 µM.

-

Measure the fluorescence units (FU) for each standard and construct a calibration curve of FU versus NADPH concentration.

-

-

Enzyme Reaction:

-

In a 1.0 mL cuvette, combine 100 mM potassium phosphate buffer (pH 6.0), 8.5 µM NADPH, and 10 µM steroid substrate.

-

Measure the non-enzymatic rate of NADPH decay for 5 minutes.

-

Initiate the reaction by adding a known amount of purified AKR1D1 enzyme (e.g., 0.05 µM).

-

Immediately monitor the decrease in fluorescence for 5 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the enzymatic rate by subtracting the non-enzymatic rate from the total rate of fluorescence decrease.

-

Convert the rate from FU/min to pmoles of NADPH consumed per minute using the NADPH calibration curve.

-

Calculate the specific activity of the enzyme (e.g., in pmol/min/mg of protein).

-

Pregnane X Receptor (PXR) Activation Reporter Gene Assay

This protocol describes a cell-based assay to quantify the activation of PXR.

Principle: Cells are engineered to express PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene). Activation of PXR by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

-

A stable cell line expressing human PXR and a CYP3A4-luciferase reporter construct (e.g., HepG2-PXR-luc).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Test compound (5β-Pregnane-3,20-dione) and a positive control (e.g., rifampicin).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Culture the cells to ~80-90% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5β-Pregnane-3,20-dione and the positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration.

-

Determine the EC50 value and the maximum induction level.

-

GABA-A Receptor Modulation Assay ([3H]Muscimol Binding Assay)

This protocol outlines a radioligand binding assay to assess the modulation of the GABA-A receptor.

Principle: The effect of a test compound on the binding of a radiolabeled GABA-A receptor agonist ([3H]muscimol) to its receptor in a membrane preparation is measured. Positive allosteric modulators will enhance the binding of [3H]muscimol.

Materials:

-

Crude membrane preparation from rat cerebral cortex.

-

[3H]muscimol (radiolabeled agonist).

-

Assay buffer (e.g., Tris-HCl).

-

Test compound (5β-Pregnane-3,20-dione).

-

Unlabeled GABA (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Assay Setup:

-

In test tubes, combine the membrane preparation, [3H]muscimol at a fixed concentration, and varying concentrations of 5β-Pregnane-3,20-dione in the assay buffer.

-

Prepare tubes for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled GABA).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 0-4°C) for a defined period to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the effect of 5β-Pregnane-3,20-dione on [3H]muscimol binding, typically expressed as a percentage of the control (binding in the absence of the test compound).

-

Analyze the data to determine the potency (EC50) and efficacy (maximal enhancement) of the modulatory effect.

-

References

An In-depth Technical Guide to 5β-Pregn-11-ene-3,20-dione: Synthesis, Predicted Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5β-Pregn-11-ene-3,20-dione is a novel compound with no direct published data on its synthesis or biological activity. This guide provides a predictive framework based on established principles of steroid chemistry and pharmacology, drawing from data on structurally related pregnane and androstane derivatives. The information herein is intended to guide future research into this target molecule.

Introduction

5β-Pregn-11-ene-3,20-dione is a synthetic steroid characterized by a C5β-hydrogen configuration, resulting in a bent A/B ring junction, and a double bond between C11 and C12. This unique combination of structural features suggests the potential for novel biological activities. The 5β-configuration is known to influence the overall shape of the steroid nucleus, which can significantly impact receptor binding and metabolism. The C11-ene functionality is less common than the corresponding 11-keto or 11-hydroxy derivatives found in many endogenous and synthetic corticosteroids, and its effect on biological activity is an area of active investigation.

This technical guide outlines a plausible synthetic pathway to 5β-Pregn-11-ene-3,20-dione, predicts its potential interactions with key nuclear receptors based on structure-activity relationships of analogous compounds, and provides detailed experimental protocols for its synthesis and biological evaluation.

Proposed Synthesis of 5β-Pregn-11-ene-3,20-dione

The synthesis of 5β-Pregn-11-ene-3,20-dione can be envisioned from commercially available starting materials such as progesterone or 11α-hydroxyprogesterone. The key transformations involve the stereoselective reduction of the Δ4 double bond to yield the 5β-pregnane scaffold and the introduction of the C11-C12 double bond.

A potential synthetic route is outlined below:

Application Notes and Protocols for the Synthesis of 5β-Pregn-11-ene-3,20-dione from Progesterone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 5β-Pregn-11-ene-3,20-dione from progesterone. The synthetic strategy employs a chemoenzymatic approach, leveraging the high stereoselectivity of microbial transformations for key steps that are challenging to achieve through conventional chemical methods. This is followed by a chemical step to introduce the desired unsaturation.

Introduction

5β-Pregn-11-ene-3,20-dione is a steroid derivative with potential applications in pharmaceutical research and development. Its synthesis from the readily available precursor, progesterone, requires precise control over stereochemistry and the introduction of specific functional groups. The protocol outlined below describes a three-step process:

-

Stereoselective Bioreduction: Conversion of progesterone to 5β-pregnane-3,20-dione using a microbial or enzymatic system to establish the required 5β-stereochemistry.

-

Regioselective Hydroxylation: Introduction of a hydroxyl group at the C-11 position of the steroid nucleus, typically at the 11α-position, through microbial fermentation.

-

Chemical Dehydration: Elimination of the C-11 hydroxyl group to form the C11-C12 double bond, yielding the final product, 5β-Pregn-11-ene-3,20-dione.

This chemoenzymatic route offers a practical and efficient method for the synthesis of this specific steroid derivative, overcoming the limitations of purely chemical approaches for achieving the desired stereoisomer.

Experimental Protocols

Step 1: Microbial 5β-Reduction of Progesterone to 5β-Pregnane-3,20-dione

This step utilizes a microorganism capable of stereoselectively reducing the Δ4-double bond of progesterone to yield the 5β-pregnane derivative. Several microbial strains, including certain species of Clostridium and cell-free extracts from avian sources, have been reported to possess 5β-reductase activity. The following is a general protocol that can be adapted based on the specific microbial strain used.

Materials:

-

Progesterone

-

Selected microorganism with 5β-reductase activity (e.g., Clostridium paraputrificum)

-

Appropriate growth medium (e.g., Reinforced Clostridial Medium)

-

Fermentation vessel

-

Extraction solvent (e.g., ethyl acetate)

-

Standard laboratory glassware and equipment for microbial culture and extraction.

Protocol:

-

Inoculum Preparation: Prepare a seed culture of the selected microorganism by inoculating a suitable liquid medium and incubating under appropriate conditions (e.g., anaerobic conditions for Clostridium) until a sufficient cell density is reached.

-

Fermentation: Inoculate the production medium in a fermenter with the seed culture. Allow the culture to grow to an optimal phase for biotransformation.

-

Substrate Addition: Prepare a solution of progesterone in a water-miscible organic solvent (e.g., ethanol or dimethylformamide) and add it to the fermentation broth to a final concentration typically in the range of 0.1-1.0 g/L.

-

Biotransformation: Continue the fermentation under controlled conditions (temperature, pH, agitation) for a period determined by preliminary time-course studies (typically 24-72 hours).

-

Extraction: After the biotransformation is complete (as monitored by TLC or HPLC), harvest the fermentation broth. Extract the product from the broth using a suitable organic solvent like ethyl acetate.

-

Purification: Concentrate the organic extract and purify the crude product by column chromatography on silica gel to obtain pure 5β-pregnane-3,20-dione.

Step 2: Microbial 11α-Hydroxylation of 5β-Pregnane-3,20-dione

This step introduces a hydroxyl group at the C-11 position. Fungal strains, particularly from the genera Aspergillus and Rhizopus, are well-known for their potent 11α-hydroxylating capabilities on steroid substrates.

Materials:

-

5β-Pregnane-3,20-dione

-

Selected microorganism with 11α-hydroxylase activity (e.g., Aspergillus ochraceus)

-

Appropriate growth medium (e.g., potato dextrose broth)

-

Fermentation vessel

-

Extraction solvent (e.g., dichloromethane or chloroform)

Protocol:

-

Inoculum and Fermentation: Follow a similar procedure as in Step 1 to grow a culture of the selected 11α-hydroxylating microorganism.

-

Substrate Addition: Dissolve 5β-pregnane-3,20-dione in a suitable solvent and add it to the microbial culture.

-

Biotransformation: Incubate the culture with the substrate under optimal conditions for hydroxylation. Monitor the progress of the reaction by TLC or HPLC.

-

Extraction and Purification: Once the reaction is complete, extract the product from the fermentation broth. Purify the resulting 11α-hydroxy-5β-pregnane-3,20-dione by column chromatography.

Step 3: Chemical Dehydration of 11α-Hydroxy-5β-pregnane-3,20-dione

This final chemical step involves the dehydration of the 11α-hydroxyl group to introduce the 11-ene functionality. Martin's sulfurane is an effective reagent for this transformation, known for its mild reaction conditions.

Materials:

-

11α-Hydroxy-5β-pregnane-3,20-dione

-

Martin's sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur)

-

Anhydrous, non-polar aprotic solvent (e.g., carbon tetrachloride or benzene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for anhydrous reactions.

Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 11α-hydroxy-5β-pregnane-3,20-dione in the anhydrous solvent.

-

Reagent Addition: Add a solution of Martin's sulfurane (typically 1.1-1.5 equivalents) in the same solvent to the steroid solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5β-Pregn-11-ene-3,20-dione.

Data Presentation

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Analytical Methods |

| 1 | Progesterone | 5β-Pregnane-3,20-dione | 60-80 | >95 | HPLC, ¹H NMR, MS |

| 2 | 5β-Pregnane-3,20-dione | 11α-Hydroxy-5β-pregnane-3,20-dione | 50-70 | >95 | HPLC, ¹H NMR, MS |

| 3 | 11α-Hydroxy-5β-pregnane-3,20-dione | 5β-Pregn-11-ene-3,20-dione | 70-90 | >98 | HPLC, ¹H NMR, ¹³C NMR, MS, IR |

Visualization of the Synthetic Workflow

Caption: Chemoenzymatic synthesis of 5β-Pregn-11-ene-3,20-dione.

Signaling Pathway Context

The enzymatic steps in this synthesis are analogous to metabolic pathways found in various organisms. The 5β-reduction of progesterone is a key step in the catabolism of this hormone in many species. The following diagram illustrates the general enzymatic cascade.

Caption: Enzymatic steps in the conversion of progesterone.

Application Notes and Protocols for the Detection of 5β-Pregn-11-ene-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5β-Pregn-11-ene-3,20-dione is a steroid molecule of interest in various fields of research, including endocrinology and drug development. Accurate and sensitive detection of this analyte in biological matrices is crucial for understanding its physiological roles and for pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical detection of 5β-Pregn-11-ene-3,20-dione using common laboratory techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: The following protocols are based on established methods for the analysis of structurally related progesterone metabolites. These methods will require optimization and validation for the specific analysis of 5β-Pregn-11-ene-3,20-dione in your laboratory and for your specific matrix.

Data Presentation: Quantitative Performance of Analytical Methods for Related Steroids

The following table summarizes the quantitative performance of various analytical methods for the detection of progesterone and its metabolites, which are structurally similar to 5β-Pregn-11-ene-3,20-dione. This data can serve as a benchmark for the development and validation of an assay for the target analyte.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |

| HPLC-UV | Progesterone | Human Plasma | - | - | - | >96.4 | [1] |

| LC-MS/MS | Progesterone | Human Serum | - | - | 0.78 - 1000 ng/mL | - | [2] |

| LC-MS/MS | 5α-dihydroprogesterone | Human Serum | - | <10% CV | - | - | [2] |

| GC-MS | 5α-pregnane-3,20-dione | Pregnant Mare Serum | - | - | - | - | [3] |

| Immunoassay (FPIA) | Progesterone | Samples in Buffer | 2.7 ng/mL | - | - | 95-102 | [4] |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a method for the determination of 5β-Pregn-11-ene-3,20-dione in a biological matrix, adapted from a method for progesterone.[1][5]

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of plasma or serum sample in a glass tube, add an appropriate internal standard.

-

Add 5.0 mL of a hexane:diethyl ether (70:30, v/v) mixture.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile:Water (70:30, v/v), isocratic[1]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection: 245 nm (based on the progesterone chromophore)

c. Data Analysis

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of 5β-Pregn-11-ene-3,20-dione.

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of related pregnane steroids.[3][6] Derivatization is often required to improve the volatility and thermal stability of steroids for GC analysis.

a. Sample Preparation and Derivatization

-

Perform a liquid-liquid or solid-phase extraction as described in the HPLC-UV section.

-

After evaporation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

-

Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool to room temperature before injection.

b. GC-MS Conditions

-

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp 1: 20°C/min to 250°C

-

Ramp 2: 5°C/min to 300°C, hold for 5 min

-

-

Injection Mode: Splitless

-

Injector Temperature: 280°C

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

c. Data Analysis

Identification is based on the retention time and the mass spectrum of the derivatized analyte. Quantification is performed using a calibration curve and an internal standard.

Caption: GC-MS Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of steroids in complex biological matrices.[2][7]

a. Sample Preparation (Solid-Phase Extraction)

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load 1.0 mL of the plasma/serum sample onto the cartridge.

-

Wash the cartridge with 3 mL of 20% methanol in water.

-

Elute the analyte with 3 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard of 5β-Pregn-11-ene-3,20-dione. For progesterone (a related compound), a common transition is m/z 315.2 -> 97.0.

c. Data Analysis

Quantification is based on the peak area ratio of the analyte to the isotopically labeled internal standard, plotted against a calibration curve.

Caption: LC-MS/MS Experimental Workflow.

Signaling Pathways and Logical Relationships

5β-Pregn-11-ene-3,20-dione is a derivative of progesterone. Its biological role is likely intertwined with the metabolic pathways of progesterone. The following diagram illustrates a simplified progesterone metabolic pathway, indicating where 5β-Pregn-11-ene-3,20-dione might be positioned.

Caption: Hypothetical Progesterone Metabolic Pathway.

References

- 1. A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Isolation, identification and quantitation of serum 5alpha-pregnane-3,20-dione and its relationship to progesterone in the pregnant mare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of one-step fluorescence polarization immunoassay for progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. Measurement of steroid levels by GC/MS/MS [protocols.io]

- 7. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

Application Note: HPLC Analysis of 5β-Pregn-11-ene-3,20-dione

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of 5β-Pregn-11-ene-3,20-dione using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for purity assessment and quantification in bulk drug substances and research samples.

Introduction

5β-Pregn-11-ene-3,20-dione is a steroid molecule and a derivative of progesterone. Accurate and reliable analytical methods are crucial for its quantification and impurity profiling during drug development and manufacturing. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 5β-Pregn-11-ene-3,20-dione. The method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and water. Detection is performed by UV spectrophotometry.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and ultrapure water.

-

Reference Standard: 5β-Pregn-11-ene-3,20-dione reference standard of known purity.

-

Sample Diluent: Acetonitrile and water (70:30 v/v).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of 5β-Pregn-11-ene-3,20-dione.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 50 | 50 |

| 15.0 | 10 | 90 |

| 18.0 | 10 | 90 |

| 18.1 | 50 | 50 |

| 20.0 | 50 | 50 |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 5β-Pregn-11-ene-3,20-dione reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the sample diluent to obtain concentrations in the range of 1-50 µg/mL for linearity assessment. A working standard of 10 µg/mL is suitable for routine analysis.

-

Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 5β-Pregn-11-ene-3,20-dione sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method was evaluated for linearity, precision, and sensitivity. The results are summarized in the table below. (Note: The following data is representative and based on typical performance for similar steroid analyses).

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Retention Time (approx.) | 12.5 min |

| Linearity (Concentration Range) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Visualization of Experimental Workflow

The overall workflow for the HPLC analysis of 5β-Pregn-11-ene-3,20-dione is depicted in the following diagram.

Caption: HPLC analysis workflow for 5β-Pregn-11-ene-3,20-dione.

This application note provides a comprehensive guide for the HPLC analysis of 5β-Pregn-11-ene-3,20-dione. The described method is robust and suitable for routine quality control and research purposes. For specific applications, further optimization and validation may be required.

Application Notes and Protocols for the In Vitro Characterization of 5β-Pregn-11-ene-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for a panel of recommended in vitro assays to characterize the biological activity of 5β-Pregn-11-ene-3,20-dione. These assays are foundational in preclinical drug development and mechanistic studies. The proposed assays will investigate its potential effects on:

-

Steroidogenesis: The production of steroid hormones.

-

Progesterone Receptor Activity: Binding to and activation of the progesterone receptor.

-

GABA-A Receptor Modulation: Allosteric modulation of the GABA-A receptor, a common target for neuroactive steroids.

Due to the absence of specific experimental data for 5β-Pregn-11-ene-3,20-dione, the data tables provided are templates for the presentation of results obtained from the described protocols.

H295R Steroidogenesis Assay

The H295R cell line is a human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis.[1][2] This assay is a widely accepted in vitro method to screen for chemicals that can alter the production of steroid hormones, such as testosterone and estradiol.[3][4][5]

Application

This assay will determine if 5β-Pregn-11-ene-3,20-dione inhibits or stimulates the production of key steroid hormones in a human-relevant cell model.

Experimental Protocol

Materials:

-

H295R cells (ATCC CRL-2128)

-

24-well cell culture plates

-

Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin/transferrin/selenium)

-

5β-Pregn-11-ene-3,20-dione

-

Positive controls (e.g., forskolin - inducer, prochloraz - inhibitor)

-

Solvent control (e.g., DMSO)

-

Hormone detection kits (e.g., ELISA kits for testosterone and estradiol) or LC-MS/MS for steroid profiling.

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Seeding: Seed H295R cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment.

-

Acclimation: Allow the cells to acclimate for 24 hours in a humidified incubator at 37°C and 5% CO2.[1][3]

-

Chemical Exposure:

-

Prepare a dilution series of 5β-Pregn-11-ene-3,20-dione in culture medium. A typical concentration range would be from 0.001 to 100 µM.

-

Include a solvent control (e.g., DMSO at a final concentration of ≤0.1%).

-

Include positive controls such as forskolin (e.g., 10 µM) to induce steroidogenesis and prochloraz (e.g., 1 µM) to inhibit it.

-

Remove the acclimation medium and expose the cells to the test compound and controls in triplicate for 48 hours.[1][3]

-

-

Sample Collection: After the 48-hour exposure, collect the cell culture medium from each well and store it at -80°C until hormone analysis.

-

Cell Viability: Perform a cell viability assay on the remaining cells in each well to assess cytotoxicity of the test compound.

-

Hormone Analysis:

-

Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using ELISA kits according to the manufacturer's instructions.

-

Alternatively, a broader profile of steroid hormones can be analyzed using LC-MS/MS.

-

-

Data Analysis:

-

Normalize hormone concentrations to the solvent control.

-

Correct for any observed cytotoxicity.

-

Plot the concentration-response curves and determine EC50 (for induction) or IC50 (for inhibition) values.

-

Data Presentation

Table 1: Effect of 5β-Pregn-11-ene-3,20-dione on Steroid Hormone Production in H295R Cells

| Concentration (µM) | Testosterone (% of Control) | 17β-Estradiol (% of Control) | Cell Viability (%) |

| Solvent Control | 100 | 100 | 100 |

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| Forskolin (10 µM) | |||

| Prochloraz (1 µM) |

Experimental Workflow

Progesterone Receptor (PR) Binding and Activity Assay

Given its pregnane backbone, 5β-Pregn-11-ene-3,20-dione may interact with the progesterone receptor. This can be assessed through a competitive binding assay to determine its affinity for the receptor and a reporter gene assay to measure its functional activity as an agonist or antagonist.

Application

These assays will determine if 5β-Pregn-11-ene-3,20-dione binds to the progesterone receptor and if this binding leads to receptor activation (agonism) or inhibition (antagonism).

Experimental Protocol: Competitive Binding Assay (Fluorescence Polarization)

Materials:

-

Human Progesterone Receptor Ligand Binding Domain (PR-LBD)

-

Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green)

-

Assay buffer

-

384-well black microplates

-

5β-Pregn-11-ene-3,20-dione

-

Progesterone (as a positive control)

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare dilutions of 5β-Pregn-11-ene-3,20-dione and progesterone in assay buffer.

-

Assay Setup:

-

To each well of a 384-well plate, add the fluorescent progesterone ligand and the PR-LBD.

-

Add the test compound or progesterone at various concentrations.

-

Include wells with only the fluorescent ligand (minimum polarization) and wells with the fluorescent ligand and PR-LBD without any competitor (maximum polarization).

-

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis:

-

Calculate the anisotropy or mP (millipolarization) values.

-

Plot the mP values against the log of the competitor concentration.

-

Determine the IC50 value for 5β-Pregn-11-ene-3,20-dione.

-

Experimental Protocol: Reporter Gene Assay

Materials:

-

A human cell line stably transfected with a full-length human progesterone receptor and a progesterone-responsive reporter gene construct (e.g., luciferase).

-

Cell culture medium

-

96-well cell culture plates

-

5β-Pregn-11-ene-3,20-dione

-

Progesterone (agonist control)

-

Mifepristone (RU-486) (antagonist control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in 96-well plates and allow them to attach overnight.

-

Agonist Mode:

-

Treat the cells with a dilution series of 5β-Pregn-11-ene-3,20-dione or progesterone.

-

Incubate for 18-24 hours.

-

-

Antagonist Mode:

-

Pre-treat the cells with a dilution series of 5β-Pregn-11-ene-3,20-dione or mifepristone for 30-60 minutes.

-

Add a concentration of progesterone that gives a submaximal response (e.g., EC80).

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

For agonist mode, normalize the luminescence signal to the solvent control and plot against the concentration to determine the EC50.

-

For antagonist mode, normalize the signal to the progesterone-only control and plot against the concentration to determine the IC50.

-

Data Presentation

Table 2: Progesterone Receptor Activity of 5β-Pregn-11-ene-3,20-dione

| Assay Type | Parameter | 5β-Pregn-11-ene-3,20-dione | Progesterone | Mifepristone (RU-486) |

| Competitive Binding | IC50 (µM) | |||

| Reporter Gene (Agonist) | EC50 (µM) | N/A | ||

| Reporter Gene (Antagonist) | IC50 (µM) | N/A |

Signaling Pathway

GABA-A Receptor Modulation Assay

Many pregnane-based neurosteroids are potent allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Application

This assay will determine if 5β-Pregn-11-ene-3,20-dione can modulate the function of the GABA-A receptor, which would suggest potential neuroactive properties. A radioligand binding assay is a common method to assess this.

Experimental Protocol: [³H]Muscimol Binding Assay

Materials:

-

Rat brain cortex membranes (or cells expressing GABA-A receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]Muscimol (a GABA-A receptor agonist radioligand)

-

GABA (for non-specific binding determination)

-

5β-Pregn-11-ene-3,20-dione

-

Positive control (e.g., diazepam, allopregnanolone)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw and wash the brain membranes with binding buffer by centrifugation. Resuspend the final pellet in fresh binding buffer.

-

Binding Assay:

-

In test tubes, combine the membrane preparation, a fixed concentration of [³H]muscimol (e.g., 5 nM), and varying concentrations of 5β-Pregn-11-ene-3,20-dione.

-

For total binding, add only buffer.

-

For non-specific binding, add a high concentration of GABA (e.g., 10 µM).

-

Include a positive control like allopregnanolone.

-

-

Incubation: Incubate the tubes at 4°C for 45 minutes.[6]

-

Termination: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding = Total binding - Non-specific binding.

-

Calculate the percentage enhancement or inhibition of [³H]muscimol binding by 5β-Pregn-11-ene-3,20-dione.

-

Plot the percentage modulation against the concentration to determine the EC50 or IC50.

-

Data Presentation

Table 3: Modulation of [³H]Muscimol Binding to GABA-A Receptors by 5β-Pregn-11-ene-3,20-dione

| Concentration (µM) | Specific [³H]Muscimol Binding (% of Control) |

| Control | 100 |

| 0.01 | |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| Allopregnanolone (1 µM) |

Experimental Workflow

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of 5β-Pregn-11-ene-3,20-dione. By systematically evaluating its effects on steroidogenesis, progesterone receptor interaction, and GABA-A receptor modulation, researchers can gain crucial insights into its potential biological functions and mechanisms of action. The data generated from these assays will be instrumental in guiding further preclinical development and understanding the potential therapeutic applications or toxicological profile of this novel steroid compound.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

Application Notes and Protocols for 5β-Pregn-11-ene-3,20-dione in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

5β-Pregn-11-ene-3,20-dione is a steroid molecule belonging to the pregnane class. While specific biological activities of this particular compound are not extensively documented in publicly available literature, its structural similarity to endogenous steroid hormones, such as progesterone and corticosteroids, suggests potential interactions with intracellular steroid receptors. Steroid hormones are known to play critical roles in a wide array of physiological processes, including the regulation of gene expression, cell proliferation, differentiation, and apoptosis.[1][2]

These application notes provide a comprehensive guide for researchers to investigate the cellular and molecular effects of 5β-Pregn-11-ene-3,20-dione in a cell culture setting. The following sections detail the general mechanisms of steroid hormone action, protocols for assessing cellular responses, and methods for investigating the underlying signaling pathways.

Potential Mechanisms of Action

Steroid hormones typically exert their effects through both genomic and non-genomic pathways.[3]

-

Genomic Pathway: As lipid-soluble molecules, steroids can diffuse across the cell membrane and bind to specific intracellular receptors, such as the progesterone receptor (PR) or the glucocorticoid receptor (GR), located in the cytoplasm or nucleus.[1][4] Upon ligand binding, the receptor undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as hormone response elements (HREs).[1][2] This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.[1][5]

-

Non-Genomic Pathway: Some steroid effects are initiated rapidly and are independent of gene transcription.[6][7][8] These actions are often mediated by membrane-associated steroid receptors that can activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[7][9][10]

Given its pregnane backbone, 5β-Pregn-11-ene-3,20-dione may act as an agonist or antagonist of steroid receptors, influencing downstream cellular processes.

Experimental Protocols

To characterize the effects of 5β-Pregn-11-ene-3,20-dione, a series of in vitro cell-based assays are recommended. The following are detailed protocols for fundamental experiments.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[11][12][13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 5β-Pregn-11-ene-3,20-dione in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dose).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[15]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[15]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Incubate for an additional 4 hours at 37°C.[15] Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

| Concentration of 5β-Pregn-11-ene-3,20-dione | Absorbance (570 nm) | Cell Viability (%) |

| Vehicle Control | [Value] | 100 |

| Concentration 1 | [Value] | [Value] |

| Concentration 2 | [Value] | [Value] |

| Concentration 3 | [Value] | [Value] |

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[17]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of 5β-Pregn-11-ene-3,20-dione for the desired time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Data Presentation:

| Treatment | % Healthy Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | [Value] | [Value] | [Value] |

| Concentration 1 | [Value] | [Value] | [Value] |

| Concentration 2 | [Value] | [Value] | [Value] |

| Positive Control | [Value] | [Value] | [Value] |

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes that may be regulated by 5β-Pregn-11-ene-3,20-dione.[19][20] This involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target gene using a real-time PCR instrument.[20]

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with 5β-Pregn-11-ene-3,20-dione. After the treatment period, lyse the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random primers).[19]

-

qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, and forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin).

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene.[22] Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.[21]

Data Presentation:

| Treatment | Target Gene | Relative Fold Change in Gene Expression |

| Vehicle Control | Gene X | 1.0 |

| Concentration 1 | Gene X | [Value] |

| Concentration 2 | Gene X | [Value] |

| Vehicle Control | Gene Y | 1.0 |

| Concentration 1 | Gene Y | [Value] |

| Concentration 2 | Gene Y | [Value] |

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by 5β-Pregn-11-ene-3,20-dione, based on the known mechanisms of steroid hormones.

Caption: Classical genomic signaling pathway for steroid hormones.

References

- 1. Mechanism of steroid hormone action | PPTX [slideshare.net]

- 2. Mechanism of steroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of sex steroid hormones: basic concepts and clinical correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Steroid Hormones Work in the Body [thoughtco.com]

- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SK [thermofisher.com]